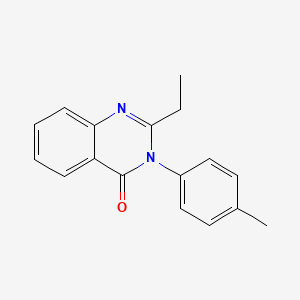

2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-16-18-15-7-5-4-6-14(15)17(20)19(16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBWCLOUGWNPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354992 | |

| Record name | 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50498-61-8 | |

| Record name | 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Aspects of Quinazolin 4 3h One Synthesis

Detailed Reaction Mechanism Elucidation for Quinazolinone Ring Formation

A common pathway involves three main stages:

N-Acylation of Anthranilic Acid: The synthesis initiates with the acylation of the amino group of anthranilic acid using a suitable propanoylating agent, such as propionyl chloride or propanoic anhydride (B1165640). In this step, the nitrogen atom of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is a standard nucleophilic acyl substitution reaction that yields N-propanoylanthranilic acid.

Formation of the Benzoxazinone (B8607429) Intermediate: The resulting N-propanoylanthranilic acid is then cyclized to form the corresponding 2-ethyl-4H-3,1-benzoxazin-4-one. This intramolecular cyclization is typically promoted by heating, often with a dehydrating agent like acetic anhydride. nih.gov The mechanism involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack from the amide oxygen, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable, six-membered benzoxazinone ring. researchgate.net This intermediate is often stable enough to be isolated. ijprajournal.com

Ring Transformation to the Quinazolinone: The final stage involves the reaction of the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate with p-toluidine (B81030). The mechanism proceeds via a nucleophilic attack of the primary amine (p-toluidine) on the C4 carbonyl carbon of the benzoxazinone ring. This attack leads to the opening of the oxazinone ring to form an N-acyl-N'-(p-tolyl)anthranilamide intermediate. This intermediate then undergoes an intramolecular cyclization, where the secondary amide nitrogen attacks the C2 carbonyl group. The subsequent dehydration of the resulting tetrahedral intermediate yields the final, thermodynamically stable 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one. researchgate.net

An alternative, more direct one-pot synthesis involves the condensation of anthranilic acid, an orthoester (like triethyl orthopropanoate), and an amine. wikipedia.org Another one-pot approach combines anthranilic acid, a carboxylic acid (propanoic acid), and an amine (p-toluidine), often under microwave irradiation, which proceeds through a non-isolated benzoxazinone intermediate. ijprajournal.com

Role of Intermediates in Reaction Pathways

Intermediates play a pivotal role in the synthesis of this compound, dictating the progression of the reaction and the final structure.

N-Propanoylanthranilic Acid: This is the first key intermediate formed from the acylation of anthranilic acid. Its formation is crucial as it introduces the precursor for the C2-ethyl substituent of the final quinazolinone. It exists as a stable, isolable compound that contains all the necessary atoms for the subsequent intramolecular cyclization.

2-Ethyl-4H-3,1-benzoxazin-4-one: This is arguably the most significant intermediate in the stepwise synthesis. nih.gov Benzoxazinones are versatile synthons in heterocyclic chemistry because the oxazinone ring is susceptible to nucleophilic attack by amines, leading to ring opening and subsequent recyclization to form various N-heterocycles. researchgate.netuomosul.edu.iq The stability of the benzoxazinone allows for a controlled, two-step process where it can be synthesized and purified before being reacted with the desired amine (p-toluidine) to introduce the N3-substituent. nih.gov

N-acyl-N'-(p-tolyl)anthranilamide: This transient intermediate is formed after the ring-opening of the benzoxazinone by p-toluidine. It is generally not isolated and rapidly undergoes intramolecular cyclization and dehydration, driven by the formation of the highly stable aromatic quinazolinone ring system.

The following table summarizes the key intermediates in a plausible synthetic route.

| Intermediate | Role in Synthesis | Formation Step |

|---|---|---|

| N-Propanoylanthranilic acid | Introduces the C2-ethyl group precursor | Acylation of anthranilic acid |

| 2-Ethyl-4H-3,1-benzoxazin-4-one | Stable, isolable precursor for the quinazolinone ring | Intramolecular cyclization of N-propanoylanthranilic acid |

| N-acyl-N'-(p-tolyl)anthranilamide | Transient species leading to final ring closure | Ring-opening of the benzoxazinone by p-toluidine |

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents at the C2 and N3 positions, namely the ethyl and p-tolyl groups, exert significant influence over the reaction kinetics and selectivity.

Influence of the 2-Ethyl Group: The ethyl group is introduced via the acylating agent (e.g., propionyl chloride). The reactivity of the acylation step is generally high. The size of the alkyl group at the C2 position can influence the rate of the subsequent nucleophilic attack by the amine on the benzoxazinone intermediate. While a small alkyl group like ethyl is unlikely to cause significant steric hindrance, bulkier substituents at this position can decrease the reaction rate.

Influence of the 3-p-Tolyl Group: The p-tolyl group is introduced from the amine, p-toluidine. Its influence is twofold:

Electronic Effect: The methyl group on the para position of the benzene (B151609) ring is an electron-donating group (+I, +H effect). This increases the electron density on the aromatic ring and, more importantly, on the nitrogen atom of p-toluidine. This enhanced nucleophilicity increases the rate of the initial attack on the benzoxazinone intermediate compared to unsubstituted aniline.

Steric Effect: While the p-tolyl group is bulkier than a simple alkyl amine, its steric hindrance is generally manageable. The orientation of the attack on the benzoxazinone is well-defined, and the subsequent cyclization steps are intramolecular, minimizing intermolecular steric clashes.

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of organic synthesis, focusing on the three-dimensional arrangement of atoms in molecules. rijournals.com However, for the synthesis of the specific compound this compound, stereochemical considerations are not a factor.

The target molecule is achiral; it does not possess any stereocenters (chiral carbons) or elements of planar or axial chirality. The starting materials (anthranilic acid, a propanoylating agent, and p-toluidine) are also achiral. The reaction mechanism, involving a series of nucleophilic attacks and cyclizations on planar, sp2-hybridized centers, does not generate any new stereocenters.

It is important to note, however, that stereochemistry can be a crucial consideration in the synthesis of other quinazolinone derivatives. For instance:

If a chiral amine or a chiral carboxylic acid were used as a starting material, the resulting quinazolinone would be chiral.

The introduction of a substituent at the C2 position via certain synthetic routes could potentially create a chiral center. In such cases, asymmetric synthesis strategies, employing chiral catalysts or auxiliaries, would be necessary to control the stereochemical outcome and produce an enantiomerically enriched product. frontiersin.org

Some quinazolinones can exhibit atropisomerism (axial chirality) if bulky substituents restrict rotation around a single bond, leading to stable, non-interconverting rotational isomers. rsc.org

Advanced Characterization and Structural Elucidation of 2 Ethyl 3 P Tolyl Quinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one provides detailed information about the number, environment, and connectivity of protons within the molecule. The expected signals are as follows:

Quinazolinone Ring Protons: The four aromatic protons on the quinazolinone core typically appear as a complex multiplet pattern in the downfield region, generally between δ 7.0 and 8.5 ppm. For instance, in similar quinazolinone structures, these protons resonate at distinct chemical shifts, such as a doublet of doublets around 8.26 ppm for the proton at position 5 (H-5) and a triplet around 7.52 ppm for the proton at position 7 (H-7). The specific shifts and coupling constants are influenced by the electronic effects of the substituents.

p-Tolyl Group Protons: The p-tolyl group gives rise to two distinct signals for its aromatic protons, which appear as a pair of doublets (an AA'BB' system) due to their coupling. These are typically observed in the range of δ 7.2 to 7.5 ppm. A characteristic singlet for the methyl protons (CH₃) of the tolyl group would be expected further upfield, generally around δ 2.4 ppm.

Ethyl Group Protons: The ethyl group at the C-2 position is identified by a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the quinazolinone ring are expected to appear as a quartet around δ 2.6-2.9 ppm, resulting from coupling with the neighboring methyl protons. These methyl protons (-CH₃) will, in turn, appear as a triplet around δ 1.2-1.4 ppm.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Structural Assignment |

|---|---|---|---|

| Quinazolinone Aromatic | 7.0 - 8.5 | m | H-5, H-6, H-7, H-8 |

| p-Tolyl Aromatic | 7.2 - 7.5 | d, d | H-2', H-6' and H-3', H-5' |

| Ethyl -CH₂- | 2.6 - 2.9 | q | -CH₂-CH₃ |

| p-Tolyl -CH₃ | ~2.4 | s | Aryl-CH₃ |

| Ethyl -CH₃ | 1.2 - 1.4 | t | -CH₂-CH₃ |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom.

Carbonyl and Imine Carbons: The most downfield signals correspond to the carbonyl carbon (C=O) of the quinazolinone ring, typically appearing around δ 160-165 ppm, and the C-2 carbon of the imine group (C=N), which is expected in the range of δ 150-155 ppm. rsc.orgnih.gov

Aromatic Carbons: The aromatic carbons of both the quinazolinone and p-tolyl rings will resonate in the region of δ 115-150 ppm. The specific chemical shifts are determined by the substitution pattern and electronic environment. For example, the quaternary carbons C-4a and C-8a of the quinazolinone ring are expected around δ 120-148 ppm.

Aliphatic Carbons: The aliphatic carbons of the ethyl and tolyl groups appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) of the ethyl group is expected around δ 30-35 ppm, while the methyl carbon (-CH₃) of the ethyl group will be found at approximately δ 10-15 ppm. The methyl carbon of the p-tolyl group is anticipated around δ 20-25 ppm. rsc.org

| Carbon Group | Expected Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| C=O | 160 - 165 | C-4 |

| C=N | 150 - 155 | C-2 |

| Aromatic C | 115 - 150 | Quinazolinone and p-Tolyl Rings |

| Ethyl -CH₂- | 30 - 35 | -CH₂-CH₃ |

| p-Tolyl -CH₃ | 20 - 25 | Aryl-CH₃ |

| Ethyl -CH₃ | 10 - 15 | -CH₂-CH₃ |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different structural fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons. It would also help in tracing the connectivity of the protons within the quinazolinone and p-tolyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C NMR data. For example, the proton signal of the tolyl's methyl group would correlate with its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful in confirming the stereochemistry and conformation of the molecule, for example, by showing through-space interactions between the protons of the ethyl group and the adjacent aromatic protons of the quinazolinone ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. derpharmachemica.com

C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) group of the quinazolinone ring is expected in the region of 1670-1700 cm⁻¹. semanticscholar.org

C=N Stretching: The imine (C=N) bond of the quinazolinone ring will show a characteristic stretching vibration, typically in the range of 1610-1640 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and tolyl methyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1670 - 1700 | Amide Carbonyl |

| C=N Stretch | 1610 - 1640 | Imine |

| Aromatic C-H Stretch | > 3000 | Aryl C-H |

| Aliphatic C-H Stretch | 2850 - 2960 | Alkyl C-H |

| Aromatic C=C Stretch | 1450 - 1600 | Aryl C=C |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings, which are often weak in the IR spectrum, typically give rise to strong and sharp bands in the Raman spectrum. These are expected in the fingerprint region.

C=C and C=N Stretching: The C=C and C=N stretching vibrations are also observable in the Raman spectrum and can help to confirm the assignments made from the IR data.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, complementing the information from the FT-IR spectrum.

The combined application of these advanced spectroscopic techniques allows for a thorough and unambiguous structural elucidation of this compound, ensuring the correct identification and characterization of this complex heterocyclic molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (with the chemical formula C₁₈H₁₈N₂O), the theoretical exact mass can be calculated. This technique is indispensable for confirming the molecular formula of newly synthesized compounds and distinguishing between compounds with the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not published, the expected theoretical value for the protonated molecule is fundamental for its identification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Adduct | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₈H₁₉N₂O⁺ | 279.1492 |

| [M+Na]⁺ | C₁₈H₁₈N₂ONa⁺ | 301.1311 |

Note: These are calculated theoretical values. Experimental values are typically reported to four decimal places and are expected to be in close agreement.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the parent molecule fragments in a predictable manner. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. The analysis for this compound is based on the known fragmentation pathways of the quinazolinone core, with significant influence from its substituents.

The fragmentation of 2,3-disubstituted quinazolin-4(3H)-ones typically initiates with cleavages related to the substituents on the heterocyclic ring. For the title compound, the molecular ion ([M]⁺˙) would have an m/z of 278. Key fragmentation steps are expected to include:

Loss of the ethyl group: A primary fragmentation pathway often involves the cleavage of the C2-substituent. The loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion.

Cleavage of the N-tolyl bond: The bond between the quinazolinone nitrogen (N-3) and the p-tolyl group is another likely point of scission.

Retro-Diels-Alder (RDA) reaction: The quinazolinone ring itself can undergo characteristic RDA fragmentation.

Formation of the tolyl cation: The stable p-tolyl cation is an expected fragment.

Based on the fragmentation of its well-studied analogue, methaqualone, and other quinazolinones, a proposed fragmentation pattern can be constructed. nih.govnist.gov

Table 2: Proposed Mass Spectrometry Fragmentation Pattern for this compound

| Proposed Fragment Ion | m/z (Nominal) | Description of Loss from Molecular Ion (m/z 278) |

|---|---|---|

| [C₁₆H₁₃N₂O]⁺ | 249 | Loss of ethyl radical (•C₂H₅) |

| [C₁₇H₁₅N₂]⁺ | 247 | Loss of formyl radical (•CHO) |

| [C₉H₇NO]⁺ | 145 | Fragment containing the benzoyl portion |

| [C₈H₅O]⁺ | 117 | Loss of p-tolyl-ethyl-nitrile |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Although a crystal structure for this compound has not been deposited in public databases, the expected structural features can be inferred from published structures of analogous compounds like 3-[2-(3,4-Dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one and 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one. tandfonline.comresearchgate.net

Key structural characteristics that would be determined include:

The planarity of the fused quinazolinone ring system.

The conformation of the C-2 ethyl group.

Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which dictate the crystal packing.

Table 3: Expected Parameters from an X-ray Crystallographic Analysis of this compound

| Parameter | Expected Information | Typical Value/Observation (based on analogues) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice | Commonly Monoclinic or Triclinic for this class tandfonline.com |

| Space Group | The specific symmetry group of the crystal | e.g., P2₁/n, P-1 researchgate.netresearchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the elementary parallelepiped of the crystal | To be determined experimentally |

| Dihedral Angle (Quinazolinone-Tolyl) | The twist between the two ring systems | To be determined experimentally |

| C=O Bond Length | Length of the ketone bond | ~1.22 Å |

Other Spectroscopic Methods for Elucidation

Alongside mass spectrometry and X-ray crystallography, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for full structural elucidation. While specific spectra for this compound are not available, the expected features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the tolyl ring (a singlet), and distinct aromatic protons corresponding to both the quinazolinone core and the p-tolyl group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule. Key resonances would include the carbonyl carbon (C=O) typically in the range of 160-165 ppm, carbons of the aromatic rings, and the aliphatic carbons of the ethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would be dominated by a strong absorption band characteristic of the C=O (ketone) stretching vibration in the quinazolinone ring, typically appearing around 1680-1700 cm⁻¹. Other significant bands would include C=N stretching, aromatic C=C stretching, and C-H stretching from the aromatic and aliphatic groups. sapub.orgderpharmachemica.com

These combined spectroscopic and crystallographic methods provide a comprehensive toolkit for the unambiguous structural determination of this compound.

Computational and Theoretical Investigations of 2 Ethyl 3 P Tolyl Quinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to predicting the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry—the most stable three-dimensional arrangement of its atoms. For quinazolinone derivatives, calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p) or B3LYP/6-31G*, which provide a good balance between accuracy and computational cost. nih.govmdpi.com

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For the quinazolinone core, the ring system is generally found to be nearly planar. nih.govresearchgate.net In the case of 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one, DFT would be used to calculate the precise orientation of the ethyl group at position 2 and the p-tolyl group at position 3 relative to the central quinazolinone scaffold. For instance, in a related compound, 3-(2-Hydroxy-ethyl)-2-(p-tolyl-amino)-quinazolin-4(3H)-one, the phenyl ring is twisted with respect to the quinazolinone system by a dihedral angle of 32.7 (5)°. nih.gov Similar calculations would define the conformational energetics of the title compound.

Table 1: Illustrative Predicted Structural Parameters for a Quinazolinone Analogue The following data is for a related compound, 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate, and serves as an example of typical DFT-derived geometric parameters.

| Parameter | Bond Length (Å) / Angle (°) |

| C2-N3 | 1.40 |

| N3-C4 | 1.38 |

| C4-C4a | 1.46 |

| C4=O | 1.23 |

| C2-N1-C8a | 117.5 |

| N1-C2-N3 | 125.0 |

| C2-N3-C4 | 120.1 |

| N3-C4-C4a | 120.5 |

Data derived from crystallographic studies of related compounds, which are often used to validate DFT results. researchgate.net

Vibrational Frequency Predictions and Analysis

DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. By calculating these frequencies for an optimized geometry, researchers can assign specific vibrational modes (stretching, bending, twisting) to the experimentally observed spectral bands. nih.gov

For this compound, theoretical vibrational analysis would identify characteristic frequencies for key functional groups. For example, the C=O stretching frequency of the quinazolinone carbonyl group is typically observed in the 1670-1710 cm⁻¹ region. semanticscholar.org Stretching frequencies for the aromatic C-H bonds of the tolyl and benzene (B151609) rings, and the aliphatic C-H bonds of the ethyl group, would also be predicted. Comparing the theoretical spectrum with an experimental one helps to confirm the molecule's structure and purity.

Table 2: Example of Vibrational Frequency Assignments for a Quinazolinone Derivative The data below illustrates typical vibrational modes and their calculated frequencies for quinazolinone-based structures.

| Assignment | Predicted Frequency (cm⁻¹) |

| N-H Stretching | ~3330 |

| Aromatic C-H Stretching | ~3070 |

| Aliphatic C-H Stretching | ~2940 |

| C=O Stretching | ~1670 |

| C=N Stretching | ~1610 |

| C-C Aromatic Ring Stretching | ~1500-1600 |

| C-N Stretching | ~1350 |

Frequencies are generalized from studies on various quinazolinone derivatives. semanticscholar.org

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, making it more polarizable and likely to engage in chemical reactions. mdpi.com

DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO). From these values, other quantum chemical parameters can be derived, such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. This analysis helps to understand the charge transfer that occurs within the molecule and identify potential sites for electrophilic and nucleophilic attack. nih.govmdpi.com For this compound, the HOMO-LUMO analysis would reveal how the electronic distribution is shared across the quinazolinone core and its ethyl and p-tolyl substituents.

Table 3: Key Electronic Properties Derived from HOMO-LUMO Analysis

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability. |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum calculations are often performed on a single, static molecule in a vacuum, MD simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule like a protein. nih.govcore.ac.uk

For this compound, an MD simulation could be used to explore its conformational flexibility, solvation properties, and stability when bound to a protein target. The simulation tracks the trajectory of the molecule, providing insights into how it moves and interacts with its surroundings. Key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the molecule or a ligand-protein complex over the simulation period. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. rjpbr.com This process often involves molecular docking, where the orientation of a molecule (the ligand) is predicted when it binds to a target protein to form a stable complex. semanticscholar.orgnih.gov

If this compound were identified as a potential drug candidate, molecular docking studies would be performed to predict its binding mode and affinity within the active site of a target receptor, such as the GABAA receptor, for which other quinazolinones are known modulators. nih.gov The docking score, an estimation of binding affinity, helps to rank different compounds. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, guiding the design of new analogues with improved potency. nih.govrjpbr.com

Prediction of Physicochemical Descriptors for Research Design

Predicting the physicochemical properties of a molecule is crucial for assessing its drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Various computational models are used to estimate these properties. A well-known guideline is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. rjpbr.com

For this compound, computational tools can predict key descriptors that inform its potential as a drug candidate. These predictions are vital in the early stages of drug discovery to prioritize compounds for synthesis and further testing. researchgate.net

Table 4: Predicted Physicochemical Descriptors for Drug-Likeness

| Property | Description | Typical "Drug-Like" Range |

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts transport properties. | < 140 Ų |

Structure Activity Relationship Sar Studies of 2 Ethyl 3 P Tolyl Quinazolin 4 3h One Derivatives

Systematic Modification at Position 2 of the Quinazolinone Ring

The substituent at position 2 of the quinazolinone ring is a critical determinant of biological activity, and its modification has been a primary focus of medicinal chemistry efforts. While the parent compound features an ethyl group, altering the size, lipophilicity, and electronic nature of this substituent can drastically change the pharmacological profile.

Research into 2-substituted quinazolin-4(3H)-ones has shown that this position can accommodate a wide variety of groups, including alkyl, aryl, and heterocyclic moieties. For instance, replacing the ethyl group with larger or more complex aryl rings has been a common strategy. Studies on 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against various cancer cell lines. mdpi.com The introduction of substituted phenyl rings at this position can lead to potent antioxidant properties, particularly when hydroxyl or methoxy (B1213986) groups are present on the phenyl ring. mdpi.com For example, a 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one derivative was identified as a potent antioxidant with metal-chelating properties. mdpi.com

Furthermore, the introduction of heterocyclic systems like indole (B1671886) at the C-2 position has yielded compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com SAR studies revealed that substitutions on the indole ring itself, such as iodination, could enhance this activity. mdpi.com The replacement of the C=O group at position 4 with a C=S to create quinazolin-4(3H)-thiones, followed by modification at position 2, has also been explored, leading to compounds with anticancer activity. researchgate.net

| Compound Series | Modification at Position 2 | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Arylquinazolin-4(3H)-ones | Substituted Phenyl Rings (e.g., dihydroxyphenyl) | Antioxidant, Metal-chelating | mdpi.com |

| 2-(Indol-3-yl)quinazolin-4(3H)-ones | Indole and Substituted Indole Rings | Antibacterial (including MRSA) | mdpi.com |

| 2-Alkyl/Aryl-quinazolin-4(3H)-thiones | Various Alkyl and Aryl Groups | Anticancer | researchgate.net |

| 2-Substituted-6-bromo-4-substituted quinazolines | Pyridin-3-yl | Dual EGFR-HER2 Inhibition | mdpi.com |

Systematic Modification at Position 3 (N-3) of the Quinazolinone Ring

The substituent at the N-3 position plays a pivotal role in orienting the molecule within biological targets and influencing its pharmacokinetic properties. In the parent compound, this position is occupied by a p-tolyl group. Literature reviews consistently highlight that the nature of the substituent at N-3 is essential for antimicrobial and cytotoxic activities. nih.govresearchgate.net

Typically, a substituted aromatic ring at this position is crucial for potent activity. nih.gov For example, in a series of 6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones, the introduction of a 4'-carboxyl phenyl group or a 2'-phenylethanoic acid moiety at the N-3 position resulted in compounds with significant analgesic and anti-inflammatory activity. nih.gov This indicates that introducing acidic functional groups on the N-3 aryl ring can be a favorable strategy for certain therapeutic targets.

The N-3 position is also a key site for introducing linkers to other pharmacophores or for attaching side chains that can modulate solubility and cell permeability. The substitution of various aryl and alkyl amines at this position has been widely explored to generate diverse chemical libraries for screening. nih.govrsc.org The general consensus from numerous SAR studies is that a bulky, often aromatic, substituent at N-3 is a prerequisite for many of the observed biological activities of the quinazolinone scaffold. researchgate.net

| Parent Scaffold | Modification at Position 3 | Observed Biological Activity | Reference |

|---|---|---|---|

| 6,8-Dibromo-2-phenylquinazolin-4(3H)-one | 4'-Carboxyl phenyl | Analgesic and Anti-inflammatory | nih.gov |

| 6,8-Dibromo-2-phenylquinazolin-4(3H)-one | 2'-Phenylethanoic acid | Analgesic and Anti-inflammatory | nih.gov |

| General Quinazolin-4(3H)-one | Substituted Aromatic Rings | Essential for Antimicrobial Activity | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Various Substituted Phenyl Rings | Anticonvulsant | researchgate.net |

Substituent Effects on the p-tolyl Moiety

The p-tolyl group at the N-3 position is a simple substituted aryl moiety, consisting of a phenyl ring with a methyl group at the para-position. Modifications to this group can fine-tune the electronic and steric properties of the entire molecule. While direct SAR studies on the p-tolyl group of the title compound are not extensively detailed in the available literature, valuable insights can be drawn from related 3-aryl quinazolinone derivatives.

Replacing the p-tolyl group with other substituted phenyl rings has a profound impact on activity. For instance, the introduction of a 4-fluorophenyl group at N-3, in combination with other modifications, was found in derivatives with notable antimicrobial activity. nih.gov In another study focused on analgesic and anti-inflammatory agents, replacing the aryl group at N-3 with moieties bearing carboxylic acid groups (e.g., 4'-carboxyl phenyl) significantly enhanced efficacy. nih.gov

In the context of EGFR inhibitors, substitutions on the N-3 aryl ring are critical. The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups can alter the molecule's ability to interact with the kinase domain of the receptor. nih.gov These findings suggest that the methyl group of the p-tolyl moiety could be replaced with other groups to modulate activity. For example, replacing it with electron-withdrawing groups like -Cl or -CF₃, or larger alkyl groups could lead to derivatives with altered potency and selectivity.

Impact of Bridging Linkers and Heterocyclic Hybridization on Activity

Incorporating bridging linkers or fusing the quinazolinone scaffold with other heterocyclic rings is a sophisticated strategy to develop hybrid molecules with potentially novel or enhanced biological activities. These approaches aim to target multiple pathways or to position the molecule optimally within a larger binding pocket.

Studies have shown that introducing an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent can lead to increased antioxidant activity. mdpi.com In the development of EGFR inhibitors, the length and nature of linkers attached to the quinazolinone core are critical. For example, a series of 4-anilino-quinazoline derivatives were synthesized with a linker at C-7 connecting to a 3-nitro-1,2,4-triazole (B13798) motif; a longer chain linker was found to be favorable for inhibitory activity. mdpi.com Similarly, replacing an amide linker with a methyl-amino linker between a phenyl group and the quinazoline (B50416) core resulted in a significant decrease in inhibitory activity, highlighting the importance of the linker's chemical nature. mdpi.com

Hybridization with other heterocycles is also a fruitful approach. The synthesis of quinazolinones bearing a thiazole (B1198619) group at the N-3 position via an ethyl linker has produced compounds with cytotoxic effects against various cancer cell lines. nih.gov Another study reported on piperazine-linked quinazoline compounds, noting that the inclusion of an amino fragment like piperazine (B1678402) can significantly improve biological characteristics compared to unsubstituted quinazolines. researchgate.net These examples underscore the value of creating larger, more complex molecules through linkers and hybridization to enhance therapeutic potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been performed on quinazolin-4(3H)-one analogs to guide the design of more potent inhibitors for various targets, particularly the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For a series of quinazolin-4(3H)-one analogs acting as EGFR inhibitors, robust CoMFA and CoMSIA models were developed. The resulting contour maps from these models provide a visual representation of how different structural features contribute to activity. For example, the models can highlight regions where bulky groups are favored (or disfavored) for steric interactions, or where electropositive or electronegative groups would enhance binding affinity. nih.govunar.ac.id

QSAR models have successfully identified key structural requirements for activity. For instance, a QSAR study on quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line helped to establish a relationship between calculated molecular descriptors and biological effect. nih.gov These models serve as powerful predictive tools, allowing researchers to design novel compounds with potentially enhanced activity in silico before undertaking their synthesis, thereby saving time and resources. researchgate.netresearchgate.net The statistical validation of these models is crucial, with parameters like Q² (cross-validated R²) and R²pred (predictive R²) indicating the model's robustness and predictive power. nih.gov

Biological Target Engagement and Mechanistic Studies

Enzyme Inhibition Studies

No peer-reviewed studies or database entries were found that specifically detail the inhibitory activity of 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one against the following enzyme classes. While quinazolinone scaffolds are known to be explored for enzyme inhibition, information on this exact derivative is absent. nih.govmdpi.comekb.egnih.gov

Kinase Inhibition (e.g., EGFR, VEGFR-2, Tyrosine Kinase)

There is no available data in the scientific literature regarding the inhibitory effects of this compound on epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), or other tyrosine kinases. Although various quinazoline (B50416) derivatives have been investigated as kinase inhibitors, often showing potent activity, studies on the title compound have not been reported. ekb.egekb.egmdpi.com

Carbonic Anhydrase (CA) Inhibition

No specific data exists on the inhibitory activity of this compound against any isoforms of carbonic anhydrase. Research has been conducted on other quinazolinone derivatives, sometimes incorporating sulfonamide moieties to target CAs, but this specific compound is not mentioned in the available literature. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net

DNA Gyrase and Other Bacterial Enzyme Inhibition

There are no published studies detailing the inhibitory activity of this compound against DNA gyrase or other bacterial enzymes. The quinazolinone core is a known scaffold for developing antibacterial agents that target enzymes like DNA gyrase, but research has focused on other derivatives. semanticscholar.orgmdpi.comtandfonline.comresearchgate.net

Receptor Binding and Modulation

No specific information was found concerning the interaction of this compound with the specified receptor.

GABA-A Receptor Interactions

A review of the relevant neuropharmacology literature revealed no data on the binding, modulation, or interaction of this compound with the GABA-A receptor. Studies on quinazolinone derivatives as modulators of GABA-A receptor activity have been performed, but none have included this specific compound. mdpi.comnih.govmdpi.comijpsdronline.comcnr.itnih.gov

Other Receptor Systems

Beyond their primary targets, quinazolinone derivatives have been investigated for their interactions with other receptor systems in the central nervous system. Notably, the GABA-A receptor has been a subject of interest. hilarispublisher.com Methaqualone, a well-known quinazolinone, acts as a positive allosteric modulator of GABA-A receptors. Research on various quinazolin-4(3H)-one derivatives has explored their potential to bind to and modulate this receptor, suggesting a mechanism for their observed CNS activities. hilarispublisher.com

Studies have shown that modifications on the quinazolinone scaffold can lead to potent GABA-A receptor modulators. Molecular modeling and docking studies have been employed to predict the binding affinity of these compounds towards the GABA-A receptor, correlating these findings with in vivo anticonvulsant activity. hilarispublisher.comresearchgate.net For instance, a study on 2-substituted-3-allyl-4(3H)-quinazolinone derivatives demonstrated a strong correlation between their binding affinities for the GABA-A receptor and their anticonvulsant effects in animal models. hilarispublisher.com These investigations suggest that the quinazolinone core, characteristic of this compound, is a viable scaffold for interacting with the GABA-A receptor system. hilarispublisher.com

Protein-Ligand Interaction Mechanisms

The interaction of quinazolinone derivatives with their protein targets is a critical area of research, with computational methods providing significant insights.

Molecular docking has been extensively used to elucidate the binding modes of quinazolin-4(3H)-one derivatives with various biological targets. These studies help in understanding the potential interactions and predicting the activity of the compounds. For example, docking analyses have been performed to investigate the binding of quinazolinones to the GABA-A receptor, dihydrofolate reductase (DHFR), and penicillin-binding proteins (PBPs). ijpsdronline.comvensel.orgnih.gov

In studies related to anticonvulsant activity, various quinazolinone derivatives were docked into the GABA-A receptor (PDB code: 4COF). ijpsdronline.com The results indicated that these compounds could achieve high docking scores, often greater than the standard compound diazepam, suggesting a strong binding affinity. ijpsdronline.com Similarly, for antimicrobial applications, docking of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones into the active site of human DHFR (PDB ID: 2W3M) revealed strong hydrophobic binding interactions, confirming a good fit within the active domain of the protein. vensel.org Another study focused on the discovery of 4(3H)-quinazolinones as antibacterials through in silico screening against the PBP2a active site (1VQQ), which is crucial for methicillin (B1676495) resistance in S. aureus. nih.gov

The following table summarizes representative docking scores for quinazolinone derivatives against the GABA-A receptor.

| Derivative | R-group | Docking Score (kcal/mol) |

| Q-1 | -H | -8.4 |

| Q-2 | 4-NO2 | -7.1 |

| Q-3 | 4-NH2 | -8.4 |

| Q-4 | 4-Cl | -8.1 |

| Q-5 | 4-OCH3 | -8.9 |

| Q-6 | 4-CH3 | -8.7 |

| Q-7 | 4-Br | -8.2 |

| Q-8 | 4-OH | -8.4 |

| Q-9 | 4-C2H5 | -8.9 |

| Q-15 | 2-NO2 | -8.3 |

| Q-16 | 2-NH2 | -9.1 |

| Q-18 | 2-OH | -9.3 |

| Diazepam (Std.) | - | -7.0 |

| Data sourced from a molecular docking study of quinazolin-4(3H)-one derivatives against the GABAa receptor. ijpsdronline.com |

The stability of the protein-ligand complex is determined by various non-covalent interactions. For quinazolinone derivatives, several key interactions have been identified through computational studies. In the context of GABA-A receptor modulation, hydrogen bonds are a critical component of the binding. ijpsdronline.com For instance, the interaction between a quinazolinone derivative and the receptor can involve hydrogen bonding, contributing to the stability of the complex. ijpsdronline.com

In the case of DHFR inhibition, docking analysis has highlighted that hydrophobic interactions play a significant role in the binding of 2-phenyl-3-substituted quinazolin-4(3H)-ones to the enzyme's active site. vensel.org For quinazolinone-morpholine hybrids targeting VEGFR1 and VEGFR2, molecular dynamics simulations have shown strong and consistent hydrogen bond interactions with the active sites of these receptors. nih.gov The planar nature of the quinazolinone ring system also allows for potential pi-stacking interactions with aromatic residues in the binding pocket of target proteins, further stabilizing the complex.

Tubulin Polymerization Modulation

Tubulin is a crucial protein involved in cell division, making it an attractive target for anticancer agents. nih.govrsc.org Certain quinazolin-4(3H)-one derivatives have been found to modulate tubulin polymerization. nih.govrsc.org These compounds can act as tubulin polymerization inhibitors, leading to cell cycle arrest and cytotoxicity in cancer cells. rsc.org

A study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed that several analogues exhibited potent broad-spectrum cytotoxic activity. nih.gov Molecular modeling of these compounds indicated that they could dock into the colchicine (B1669291) binding pocket of tubulin, a known site for polymerization inhibitors. nih.govrsc.org Experimental validation through tubulin polymerization assays confirmed that some of these quinazolinone derivatives indeed inhibit microtubule formation. nih.gov For example, specific 2-styrylquinazolin-4(3H)-one derivatives showed a reduction in microtubule formation, consistent with tubulin inhibition. nih.gov This inhibition of tubulin polymerization leads to an arrest of the cell cycle in the G2/M phase. rsc.org

Investigational Mechanisms of Antimicrobial Activity in vitro

The antimicrobial properties of quinazolin-4(3H)-one derivatives have been attributed to several potential mechanisms of action, primarily investigated through in vitro studies. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microbes. vensel.org By inhibiting DHFR, these compounds can disrupt the synthesis of nucleic acids and amino acids, leading to the cessation of bacterial growth. vensel.org This mechanism is supported by docking studies that show a strong binding affinity of quinazolinone derivatives for the DHFR active site. vensel.org

Another significant mechanism, particularly against Gram-positive bacteria like Staphylococcus aureus, is the inhibition of penicillin-binding proteins (PBPs). nih.govresearchgate.net PBPs are crucial for the synthesis of the bacterial cell wall. A novel 4(3H)-quinazolinone antibacterial was discovered through in silico screening for compounds that bind to PBP2a, the protein responsible for methicillin resistance in MRSA. nih.govresearchgate.net Subsequent structure-activity relationship studies have led to the development of quinazolinone compounds with potent activity against MRSA strains, including those resistant to other antibiotics like vancomycin (B549263) and linezolid. nih.gov

The following table presents the minimum inhibitory concentrations (MIC) for a promising quinazolinone compound against various Gram-positive bacterial strains.

| Bacterial Strain | MIC (μg/mL) of Compound 27 |

| S. aureus ATCC 29213 | 0.25 |

| S. aureus ATCC 43300 (MRSA) | 0.25 |

| S. aureus NRS-1 (VRSA) | 0.5 |

| S. aureus ATCC 700699 (LRSA) | 0.25 |

| S. epidermidis ATCC 12228 | 0.25 |

| S. epidermidis ATCC 51625 | 1 |

| E. faecalis ATCC 29212 | >16 |

| E. faecalis ATCC 51299 (VRE) | >16 |

| Data sourced from a study on the structure-activity relationship of 4(3H)-quinazolinone antibacterials. nih.gov |

Emerging Research Applications Beyond Therapeutic Modalities

Quinazolinone Scaffolds in Material Science Research

The intrinsic luminescent properties of the quinazolinone core have made it a promising candidate for the development of novel organic luminescent materials. rsc.orgresearchgate.net Researchers are exploring the synthesis of donor-acceptor (D-A) or "push-pull" structures, where the quinazolinone moiety acts as the electron-accepting unit. These materials are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Recent studies have focused on synthesizing 2-aryl or 2-thienyl substituted quinazolin-4(3H)-ones. mdpi.com By attaching various electron-donating groups (like Et2N-, Ph2N-, or carbazol-9-yl-) to the 2-position, often through a π-conjugated linker, the photophysical properties of the resulting molecules can be finely tuned. mdpi.com For instance, certain 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones exhibit strong fluorescence in the blue-green region of the spectrum. mdpi.com One derivative, 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one , was found to have a remarkable fluorescence quantum yield of up to 89% in a toluene (B28343) solution. mdpi.com Furthermore, a triphenylamino derivative demonstrated a high quantum yield of 40% even in its solid powder form, highlighting its potential for solid-state lighting applications. mdpi.com The nature of the electron-donating fragment and the choice of solvent have been shown to strongly influence the photophysical behavior of these materials. mdpi.com

Application in Analytical Chemistry (e.g., as fluorescent probes or sensors)

The quinazolinone scaffold serves as a versatile platform for the design of chemosensors for detecting various ions and molecules. ijlpr.com These sensors often operate on principles of colorimetric change or fluorescence modulation (turn-on/turn-off) upon binding to a specific analyte, offering high sensitivity and selectivity. ijlpr.comnih.govtandfonline.com

Several quinazolinone derivatives have been synthesized and evaluated as colorimetric chemosensors for detecting metal cations in aqueous solutions and even in biological samples like blood. ijlpr.com For example, specific derivatives have been developed that show a distinct color change from pale yellow to green in the presence of Cu²⁺ ions, or from pale yellow to rose upon interaction with Hg²⁺. ijlpr.com Others exhibit a color change from colorless to yellow when binding with Cd²⁺ ions. ijlpr.com These sensors can be incorporated onto paper strips, providing a simple, inexpensive, and portable method for detection. ijlpr.com

Beyond colorimetric sensing, fluorescent quinazolinone-based probes are being actively developed. A notable example is the "turn-on" fluorescent probe for carbon monoxide (CO), 2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ) . nih.gov NPQ itself is non-fluorescent, but it reacts rapidly with CO to form 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ) , which emits strong green fluorescence. This conversion allows for the sensitive and selective detection of the toxic gas CO, with the reaction completing in about 10 minutes. nih.gov Other quinazolinone-based fluorescent chemosensors have been designed for the selective detection of Fe³⁺ ions in aqueous media, demonstrating the platform's adaptability for environmental and analytical applications. tandfonline.comnih.gov

Table 1: Examples of Quinazolinone-Based Chemosensors

| Sensor Compound/Scaffold | Analyte Detected | Sensing Mechanism | Notable Characteristics |

|---|---|---|---|

| 3-amino-2-propylquinazolin-4(3H)-one | Copper (Cu²⁺) | Colorimetric (Pale yellow to green) | High selectivity and specificity in aqueous and blood samples. ijlpr.com |

| 6-nitro-3-(phenylamino)-2-propylquinazolin-4(3H)-one | Mercury (Hg²⁺) | Colorimetric (Pale yellow to rose) | Remarkable color change upon interaction. ijlpr.com |

| 6-nitro-4-oxo-2-ropylquinazoline-3(4H)-carbothioamide | Cadmium (Cd²⁺) | Colorimetric (Colorless to yellow) | High selectivity toward cadmium ions. ijlpr.com |

| 2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ) | Carbon Monoxide (CO) | Fluorescence Turn-On | Rapid reaction (90% complete in 10 min); emits green fluorescence. nih.gov |

| 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Iron (Fe³⁺) | Fluorescence Quenching | High sensitivity with a detection limit of 0.0366 µg/mL. tandfonline.com |

| Pyrrole-quinazoline derivative | Copper (Cu²⁺) / Pyrophosphate (PPi) | Fluorescence Turn-Off (for Cu²⁺), Turn-On (for PPi) | Can detect Cu²⁺ and the resulting complex can then detect PPi. nih.gov |

Bioimaging Agent Development (excluding clinical imaging)

Drawing on their excellent luminescence properties, combined with good biocompatibility and low toxicity, quinazolinone derivatives have emerged as promising candidates for bioimaging reagents. rsc.orgresearchgate.net These fluorescent molecules are used as probes to visualize and study cellular components and processes at a research level.

One area of application is the development of fluorescent probes for specific biological targets. For instance, a series of quinazolinone-based small-molecule fluorescent probes have been successfully designed to target and visualize α1-adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor family. nih.gov These probes, which possess nanomolar affinity for the receptors, have been used for the subcellular localization of α1-ARs in transfected cell lines and prostate cancer cells, providing a powerful tool for molecular pharmacology studies. nih.gov

In addition to targeting specific proteins, quinazolinone-based probes are used to detect specific ions within cellular environments. A pyrrole-quinazoline derivative, which exhibits aggregation-induced emission, has been developed as a fluorescent sensor for detecting Cu²⁺ ions within HeLa cells. nih.gov Interestingly, the resulting complex formed between the probe and copper can then act as a "turn-on" sensor for pyrophosphate (PPi), demonstrating a capacity for sequential sensing within a biological system. nih.gov This highlights the potential for creating sophisticated molecular tools for studying cellular biochemistry and ion trafficking without a clinical diagnostic purpose.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one

Direct and specific research focusing on this compound is scarce. The current understanding is therefore extrapolated from the vast body of work on the quinazolin-4(3H)-one core structure. This heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. eipublication.comresearchgate.net Derivatives of quinazolinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antihypertensive effects. nih.govwisdomlib.orgrsc.org

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net For instance, modifications at the 2nd and 3rd positions significantly influence the compound's therapeutic properties. rsc.orgsemanticscholar.org The well-known sedative-hypnotic agent Methaqualone, an isomer of the target compound (2-methyl-3-o-tolyl-quinazolin-4(3H)-one), underscores the potential for quinazolinones to act as central nervous system (CNS) modulators, particularly as positive allosteric modulators of GABA-A receptors. semanticscholar.orgresearchgate.net Furthermore, various 2,3-disubstituted quinazolinones have been evaluated for their cytotoxic effects against a range of cancer cell lines, with some showing potent activity. nih.govnih.gov The existing research landscape, therefore, provides a strong rationale for investigating this compound, but offers no specific data on the compound itself.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary and most significant knowledge gap is the absence of fundamental chemical and biological data for this compound. This presents a multitude of unexplored research avenues:

Chemical Synthesis and Characterization: There is a clear need for the development and reporting of a reliable synthetic route for the compound, followed by its complete spectroscopic and structural characterization (e.g., NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction).

Broad-Spectrum Biological Screening: A comprehensive evaluation of the compound's biological activity is a critical unmet need. Given the versatility of the quinazolinone scaffold, initial screening should encompass a wide array of assays, including:

Anticancer Activity: Testing against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) to identify any cytotoxic or antiproliferative effects. nih.gov

Anticonvulsant and CNS Activity: Investigating its potential as a CNS agent, particularly its interaction with GABA-A receptors, drawing parallels with its structural isomers. semanticscholar.org

Antimicrobial Activity: Screening against various strains of pathogenic bacteria and fungi. nih.govjocpr.com

Anti-inflammatory Activity: Evaluating its potential to inhibit key inflammatory pathways. nih.govjocpr.com

Physicochemical Properties: The determination of key physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability, is essential for assessing its potential as a drug candidate.

Directions for Advanced Synthetic Methodologies

Future research should focus on establishing efficient and scalable synthetic pathways to this compound. While classical methods for synthesizing 2,3-disubstituted quinazolinones are well-established, there is an opportunity to apply modern synthetic strategies.

A common approach involves the reaction of 2-ethyl-3,1-benzoxazin-4-one with p-toluidine (B81030). nih.govjocpr.com Alternatively, N-acylation of anthranilic acid followed by condensation with the appropriate amine can be employed.

Future synthetic work could explore:

Microwave-Assisted Organic Synthesis (MAOS): To potentially reduce reaction times, improve yields, and promote greener chemistry. nih.gov

Flow Chemistry: For improved control over reaction parameters, scalability, and safety.

Novel Catalytic Systems: Development of new catalysts to facilitate the key bond-forming reactions under milder conditions.

Combinatorial Synthesis: The established synthetic route could be adapted for the combinatorial synthesis of a library of related analogs, enabling a systematic exploration of the structure-activity relationship (SAR).

Future Directions in Computational and Theoretical Studies

In the absence of experimental data, computational and theoretical studies represent a powerful and cost-effective starting point for investigating this compound.

Molecular Docking: In silico docking studies can predict the binding affinity and mode of interaction of the compound with various known biological targets of the quinazolinone scaffold. High-priority targets would include GABA-A receptors, tubulin, and various protein kinases. researchgate.netresearchgate.netnih.gov This can help prioritize experimental screening efforts.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This provides an early assessment of its drug-likeness and potential liabilities. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential. These calculations can provide insights into its reactivity, stability, and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds.

Prospects for Novel Target Identification and Mechanistic Elucidation

The ultimate goal of future research would be to identify the biological target(s) of this compound and elucidate its mechanism of action.

Initial Hit Identification: The first step is to identify a confirmed biological activity through the broad-spectrum screening proposed in section 9.2.

Mechanism of Action Studies: If, for example, the compound shows significant anticancer activity, subsequent studies would aim to determine how it exerts this effect. This could involve cell cycle analysis, apoptosis assays, and investigation of its impact on key signaling pathways.

Target Deconvolution: Should the compound exhibit a desirable phenotype without a known target, various target deconvolution strategies could be employed. These include affinity chromatography, chemical proteomics, and genetic approaches to identify its molecular binding partner(s).

Exploration of Novel Targets: While the compound may interact with known quinazolinone targets, the specific 2-ethyl and 3-p-tolyl substitution pattern could confer a unique pharmacological profile, potentially leading to the identification of novel biological targets and therapeutic applications for this class of molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. Key steps include:

- Step 1 : Condensation of 2-aminobenzamide with p-tolyl isocyanate or p-tolyl aldehyde derivatives to form intermediates.

- Step 2 : Cyclization under acidic or basic conditions (e.g., using HCl or KCO) to yield the quinazolinone core.

- Optimization : Microwave-assisted synthesis (e.g., 80°C for 2 hours) significantly improves yields (85–86%) compared to conventional heating, as demonstrated in analogous quinazolinone syntheses . Catalysts like KSO can enhance efficiency .

Q. Which analytical techniques are most reliable for confirming the crystal structure of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Provides definitive proof of molecular conformation and hydrogen-bonding networks. For example, the monohydrate form of a structurally similar compound (2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one) was resolved using this method .

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For instance, ethyl and p-tolyl groups show distinct signals in the aliphatic and aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the quinazolinone core influence GABAA_AA receptor subtype selectivity in this compound derivatives?

- Methodological Answer : Subtype selectivity arises from interactions with variable allosteric sites in GABA receptors. For example:

- Ethyl vs. Phenyl Substituents : 2-Ethyl groups (as in 2-Ethyl-3-(p-tolyl) derivatives) may reduce steric hindrance compared to bulkier 2-phenyl analogues, enhancing binding to αβγ receptor subtypes .

- p-Tolyl Position : The para-methyl group on the aryl ring improves hydrophobic interactions with receptor pockets, as seen in PPTQ (a related compound with p-tolyl), which exhibits nanomolar potency at α1β2γ2 receptors .

- Experimental Validation : Use electrophysiology (patch-clamp) on recombinant GABA subtypes to quantify EC values and selectivity ratios .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound derivatives targeting antimicrobial activity?

- Methodological Answer :

- Systematic Substitution : Modify the ethyl group (position 2) and p-tolyl moiety (position 3) with halogens, electron-withdrawing groups, or heterocycles. For example, 2-ethoxy derivatives showed 89% inhibition against Phyllosticta sasakii .

- Bioassay Design : Test derivatives against fungal pathogens (e.g., Rhizoctonia solani, Fusarium oxysporum) using agar diffusion or microdilution assays. Compounds with trifluoromethyl or naphthyl substituents demonstrated enhanced activity .

- Computational Modeling : Perform molecular docking to predict binding modes with target enzymes (e.g., α-glucosidase or fungal cytochrome P450) .

Q. How can researchers resolve contradictions in reported antifungal activities of this compound analogues against plant pathogens?

- Methodological Answer : Contradictions often stem from variations in:

- Testing Protocols : Standardize inoculum size (e.g., 10 spores/mL) and incubation time (e.g., 72 hours) .

- Compound Solubility : Use co-solvents like DMSO (≤1% v/v) to ensure uniform dispersion in aqueous media .

- Structural Confounders : Compare analogues with identical substituents. For example, 2-ethoxy derivatives outperformed 2-methyl counterparts against P. sasakii due to improved lipophilicity .

- Statistical Analysis : Apply ANOVA to assess significance (e.g., P<0.5) across replicate experiments .

Q. What experimental approaches are recommended to elucidate the allosteric modulation mechanism of this compound at GABA receptors?

- Methodological Answer :

- Electrophysiology : Measure chloride currents in HEK293 cells expressing recombinant GABA subunits. PPTQ, a related compound, increased GABA-evoked currents by 300% at 100 nM .

- Mutagenesis : Modify residues in the transmembrane domain (e.g., β2-N265) to identify critical binding sites .

- Radioligand Displacement : Use H-flumazenil to assess competition with benzodiazepine-site ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.